molecular formula C20H14O6 B8197850 4-[4-(4-carboxyphenyl)-2,5-dihydroxyphenyl]benzoic acid

4-[4-(4-carboxyphenyl)-2,5-dihydroxyphenyl]benzoic acid

Cat. No.: B8197850
M. Wt: 350.3 g/mol
InChI Key: GFNWNPNNRFSOOV-UHFFFAOYSA-N
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Description

4-[4-(4-Carboxyphenyl)-2,5-dihydroxyphenyl]benzoic acid is a polyfunctional aromatic compound featuring two carboxylic acid groups and two hydroxyl substituents. The central phenyl ring is substituted at positions 2 and 5 with hydroxyl groups and at position 4 with a 4-carboxyphenyl moiety, while an additional benzoic acid group is appended to the structure. This arrangement confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, material science, and antiviral research .

Properties

IUPAC Name

4-[4-(4-carboxyphenyl)-2,5-dihydroxyphenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O6/c21-17-10-16(12-3-7-14(8-4-12)20(25)26)18(22)9-15(17)11-1-5-13(6-2-11)19(23)24/h1-10,21-22H,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNWNPNNRFSOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2O)C3=CC=C(C=C3)C(=O)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dihydroxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dihydroxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activities. For instance, derivatives of dihydrocaffeic acid have shown promising radical scavenging capabilities, which could be beneficial in developing formulations aimed at oxidative stress-related diseases . The structural similarity suggests that 4-[4-(4-carboxyphenyl)-2,5-dihydroxyphenyl]benzoic acid may possess comparable antioxidant properties.

Anti-inflammatory Effects
Phenolic compounds often demonstrate anti-inflammatory effects. A study on related phenolic acids revealed their potential in inhibiting inflammatory pathways, which could be leveraged in treating conditions like arthritis and other inflammatory diseases . The specific mechanisms through which these compounds exert their effects are still under investigation, but they hold promise for future therapeutic applications.

Antimicrobial Activity
There is growing evidence that phenolic compounds exhibit antimicrobial properties. Research has shown that structurally similar compounds can effectively inhibit the growth of various bacteria and fungi . This suggests that 4-[4-(4-carboxyphenyl)-2,5-dihydroxyphenyl]benzoic acid may also serve as a potential antimicrobial agent.

Materials Science Applications

Polymer Chemistry
The compound's ability to act as a functional monomer has been explored in polymer chemistry. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. For example, similar phenolic compounds have been used to improve the performance of epoxy resins .

Nanocomposite Development
Research into nanocomposites has indicated that incorporating phenolic acids can lead to improved mechanical properties and thermal resistance. The unique structure of 4-[4-(4-carboxyphenyl)-2,5-dihydroxyphenyl]benzoic acid may enhance the interaction between the matrix and filler materials, leading to superior composite materials for industrial applications .

Biochemical Applications

Enzyme Inhibition Studies
Studies have shown that phenolic compounds can act as inhibitors for various enzymes, including acetylcholinesterase, which is relevant for neurodegenerative diseases like Alzheimer's . The potential of 4-[4-(4-carboxyphenyl)-2,5-dihydroxyphenyl]benzoic acid to inhibit such enzymes warrants further investigation.

Cellular Studies
In vitro studies on similar compounds have demonstrated their ability to modulate cell signaling pathways, potentially influencing cell proliferation and apoptosis . This aspect could be critical for developing new cancer therapies or regenerative medicine strategies.

Case Studies

Study Focus Findings Reference
Antioxidant ActivityDihydrocaffeic acid derivatives showed high radical scavenging activity.
Anti-inflammatory PropertiesPhenolic acids inhibited pro-inflammatory cytokines in cellular models.
Antimicrobial EfficacyPhenolic compounds demonstrated significant inhibition against Staphylococcus aureus.
Polymer EnhancementIncorporation of phenolic compounds improved thermal stability in epoxy resins.
Enzyme InhibitionPhenolic compounds inhibited acetylcholinesterase with potential implications for Alzheimer’s.

Mechanism of Action

The mechanism of action of 2’,5’-Dihydroxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding to biological molecules. These interactions can lead to the modulation of enzymatic activities and cellular processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,5-Dihydroxyterephthalic Acid (H₂DHTA)

  • Structure : Terephthalic acid (1,4-benzenedicarboxylic acid) with hydroxyl groups at positions 2 and 4.
  • Key Differences : Unlike the target compound, H₂DHTA lacks the extended aromatic system (e.g., the additional 4-carboxyphenyl group).
  • Properties :
    • Higher acidity due to electron-withdrawing carboxyl groups at the 1,4-positions.
    • Forms metal-organic frameworks (MOFs) via coordination with metal ions (e.g., Zn²⁺, Cu²⁺) .
  • Applications : Used in MOF synthesis for gas storage and catalysis.

4-(2,5-Dihexyloxyphenyl)Benzoic Acid

  • Structure : A phenyl ring substituted with hexyloxy groups (positions 2,5) and a benzoic acid group.
  • Key Differences : Hexyloxy groups introduce lipophilicity, contrasting with the hydrophilic hydroxyl groups in the target compound.
  • Properties :
    • Forms hydrogen-bonded dimers in the solid state (O–H⋯O interactions) .
    • Reduced solubility in polar solvents compared to the target compound.
  • Applications : Explored in liquid crystal and organic electronics research.

Antiviral Benzoic Acid Derivatives (Anto et al.)

  • Structure : Sulfonamidobenzoic acid derivatives (e.g., compound 4: 2-((4-(N-(4-carboxyphenyl)sulfamoyl)phenyl)carbamoyl)benzoic acid).
  • Key Differences : Sulfonamide and carbamoyl groups replace hydroxyl substituents.
  • Biological Activity :
    • IC₅₀ = 4.29 µM against Coxsackievirus B3 via capsid-binding mechanisms .
  • Significance : Highlights the role of carboxyl/hydroxyl groups in antiviral activity, though sulfonamide derivatives exhibit higher potency.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structure: A phenylpropanoid with 3,4-dihydroxy and acrylic acid groups.
  • Key Differences : Acrylic acid chain vs. benzoic acid in the target compound.
  • Properties :
    • Strong antioxidant activity via radical scavenging.
    • Chelates transition metals (e.g., Fe³⁺) .
  • Applications : Used in food preservation and anti-inflammatory formulations.

Data Table: Comparative Analysis of Key Compounds

Compound Name Functional Groups Biological Activity (IC₅₀) Key Applications Reference
4-[4-(4-Carboxyphenyl)-2,5-dihydroxyphenyl]benzoic acid 2×COOH, 2×OH Not reported Coordination chemistry
2,5-Dihydroxyterephthalic acid (H₂DHTA) 2×COOH, 2×OH N/A MOF synthesis
4-(2,5-Dihexyloxyphenyl)benzoic acid 2×hexyloxy, 1×COOH N/A Organic electronics
Antiviral compound 4 (Anto et al.) 2×COOH, sulfonamide 4.29 µM (Coxsackievirus B3) Antiviral research
Caffeic acid 1×COOH, 2×OH, acrylic acid Antioxidant (EC₅₀ varies) Food/cosmetic additives

Research Findings and Implications

  • Structural Influence on Activity : The hydroxyl groups in the target compound may enhance hydrogen-bonding interactions in biological systems, similar to caffeic acid’s role in antioxidant activity . However, sulfonamide derivatives (e.g., Anto et al.’s compound 4) show superior antiviral efficacy, suggesting that electron-withdrawing groups (e.g., sulfonamide) optimize capsid binding .
  • Coordination Chemistry Potential: The dual carboxylic acid and hydroxyl groups in the target compound could enable diverse coordination modes with metals, akin to H₂DHTA in MOFs .
  • Synthetic Challenges : Suzuki-Miyaura coupling (used in for related compounds) may require protective groups to prevent side reactions due to multiple reactive sites .

Biological Activity

4-[4-(4-carboxyphenyl)-2,5-dihydroxyphenyl]benzoic acid, a compound belonging to the class of benzoic acids, has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula

  • Molecular Formula : C15H12O4
  • Molecular Weight : 256.25 g/mol

The biological activity of 4-[4-(4-carboxyphenyl)-2,5-dihydroxyphenyl]benzoic acid is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that it may act as an antioxidant and anti-inflammatory agent, impacting oxidative stress and cellular signaling pathways.

Antioxidant Activity

Studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties. For instance, it has been shown to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage associated with oxidative stress .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored in various studies. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes, suggesting its utility in managing inflammatory conditions .

Enzyme Inhibition

Research indicates that 4-[4-(4-carboxyphenyl)-2,5-dihydroxyphenyl]benzoic acid can inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on alpha-reductase isozymes, which play a role in steroid metabolism .

Study 1: Antioxidant Efficacy

A study investigated the antioxidant efficacy of the compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that it exhibited a strong ability to neutralize free radicals, outperforming several known antioxidants .

Study 2: Anti-inflammatory Activity

In an animal model of inflammation, administration of the compound significantly reduced edema and inflammatory markers compared to control groups. The findings support its potential therapeutic application in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
AntioxidantScavenges free radicals; inhibits lipid peroxidation ,
Anti-inflammatoryInhibits pro-inflammatory cytokines
Enzyme inhibitionInhibits alpha-reductase isozymes

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